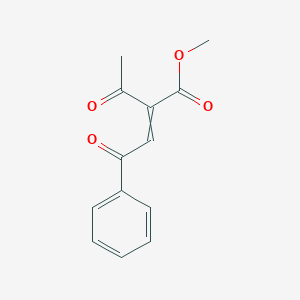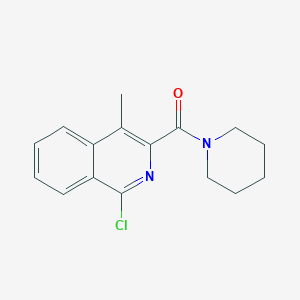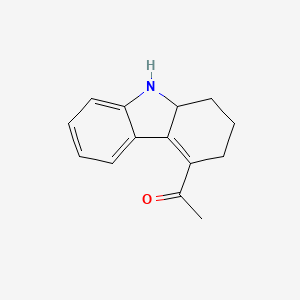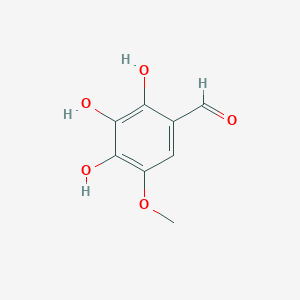![molecular formula C26H51NO2 B14390061 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-82-9](/img/structure/B14390061.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine with a dioxolane derivative under controlled conditions. The dinonyl groups are introduced through alkylation reactions, often using dinonyl halides as alkylating agents. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions may require catalysts and are performed under varying temperatures and solvents depending on the nucleophile.
Major Products Formed
科学的研究の応用
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Diphenyl-1,3-dioxolan-4-ylmethyl
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to the presence of dinonyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions. This sets it apart from similar compounds that may lack such bulky substituents, leading to different chemical behaviors and applications.
特性
CAS番号 |
89857-82-9 |
|---|---|
分子式 |
C26H51NO2 |
分子量 |
409.7 g/mol |
IUPAC名 |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C26H51NO2/c1-3-5-7-9-11-13-15-19-26(20-16-14-12-10-8-6-4-2)28-24-25(29-26)23-27-21-17-18-22-27/h25H,3-24H2,1-2H3 |
InChIキー |
DEDYDFNYXGMGKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCC2)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)



![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)



![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)


